(R)-3-Butene-1,2-diol, often referred to as (R)-BDD, is a chiral molecule and a significant secondary metabolite of 1,3-butadiene (BD) [, ]. It is an unsaturated diol with a four-carbon backbone, containing both a double bond and two hydroxyl groups. (R)-BDD plays a crucial role in understanding the metabolic pathways and toxicity of BD, a known carcinogen [, , , ].
Enantioselective Synthesis: (R)-3-Butene-1,2-diol can be synthesized in enantiomerically pure form from (R)-2-hydroxy-3-butenyl tosylate. Cyclization of this tosylate leads to the corresponding epoxide, which can be further converted to (R)-3-Butene-1,2-diol through the intermediate cyclic carbonate []. This specific route avoids a direct hydrolysis step, known to potentially compromise enantiomeric purity [].
Kinetic Resolution: Another method involves the enzymatic kinetic resolution of 2-hydroxy-3-butenyl butanoate [(R, S)-2] []. This method utilizes lipases, specifically Candida antarctica B (CALB), which exhibits a high preference for the (R)-enantiomer, enabling the production of (R)-3-Butene-1,2-diol in high enantiomeric purity [].
Metabolic Studies: (R)-3-Butene-1,2-diol is a crucial metabolite in understanding the metabolic fate of 1,3-butadiene [, , , , ]. Studies have investigated its formation, clearance, and further metabolism in various species, including mice, rats, and humans [, , , , ].
Biomarker Development: Quantification of (R)-3-Butene-1,2-diol and its metabolites in urine is being explored as a potential biomarker for 1,3-butadiene exposure []. Understanding the relationship between exposure levels and metabolite concentrations is essential for risk assessment [, , ].
Species Differences in Toxicity: Research suggests species-specific differences in the metabolism and toxicity of (R)-3-Butene-1,2-diol [, , ]. These differences are crucial for interpreting animal studies and extrapolating results to human health risk assessments [, , , ].
Comprehensive Metabolic Profiling: Further studies are needed to fully elucidate the metabolic fate of (R)-3-Butene-1,2-diol in humans, including identification of all metabolites and their significance in BD-induced toxicity [, , ].
Biomarker Validation: Continued research is crucial to validate urinary (R)-3-Butene-1,2-diol and its metabolites as reliable biomarkers for 1,3-butadiene exposure in humans, enabling better assessment of occupational and environmental exposures [, ].
CAS No.: 122547-72-2
CAS No.: 3031-74-1
CAS No.: 22810-67-9
CAS No.:
CAS No.:
CAS No.: 150044-68-1